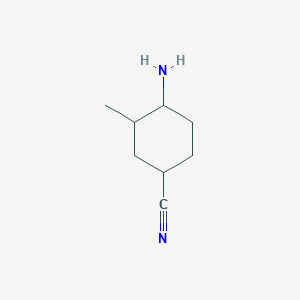

4-Amino-3-methyl-cyclohexanecarbonitrile

CAS No.:

Cat. No.: VC19954610

Molecular Formula: C8H14N2

Molecular Weight: 138.21 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H14N2 |

|---|---|

| Molecular Weight | 138.21 g/mol |

| IUPAC Name | 4-amino-3-methylcyclohexane-1-carbonitrile |

| Standard InChI | InChI=1S/C8H14N2/c1-6-4-7(5-9)2-3-8(6)10/h6-8H,2-4,10H2,1H3 |

| Standard InChI Key | MSYDIKOOUZEWNO-UHFFFAOYSA-N |

| Canonical SMILES | CC1CC(CCC1N)C#N |

Introduction

Chemical Identity and Structural Features

4-Amino-3-methyl-cyclohexanecarbonitrile belongs to the class of aminonitriles, featuring a six-membered cyclohexane ring substituted with a methyl group at position 3 and an amino group at position 4, alongside a nitrile moiety. Its molecular formula is C₈H₁₄N₂, with a molecular weight of 138.21 g/mol . The IUPAC name, 4-amino-3-methylcyclohexane-1-carbonitrile, reflects its stereochemical configuration, though racemic mixtures are commonly reported in commercial samples .

Table 1: Fundamental Chemical Properties

| Property | Value | Source |

|---|---|---|

| CAS Number | 222722-86-3 | |

| Molecular Formula | C₈H₁₄N₂ | |

| Molecular Weight | 138.21 g/mol | |

| Purity | ≥97% (HPLC) |

The compound’s structure is validated through spectroscopic methods, including nuclear magnetic resonance (NMR) and mass spectrometry (MS). Its SMILES notation, CC1CC(CC(C1)N)C#N, provides a simplified representation of the substituent arrangement .

Synthesis and Manufacturing Pathways

The synthesis of 4-amino-3-methyl-cyclohexanecarbonitrile typically involves multi-step reactions leveraging cyclohexane precursors. One approach, inferred from patent literature, involves halogenation and cyclization steps using radical initiators such as 1,1'-azobis(cyclohexanecarbonitrile) (VAZO®) . For example, bromination of 2-alkylbenzoates with N-bromosuccinimide (NBS) under radical conditions generates intermediates that undergo cyclization in aprotic solvents like toluene or tetrahydrofuran (THF) .

Key Synthetic Steps:

-

Halogenation: Introduction of a bromine atom at the benzylic position using NBS and a radical initiator .

-

Cyclization: Acid- or base-catalyzed ring closure, often employing p-TsOH or potassium tert-butoxide (KOtBu) .

-

Functional Group Interconversion: Hydrolysis or reduction steps to install the amino and nitrile groups.

Industrial-scale production, as reported by MolCore BioPharmatech, adheres to ISO-certified protocols, ensuring high purity (≥97%) for pharmaceutical applications .

Physicochemical Properties

Experimental data for 4-amino-3-methyl-cyclohexanecarbonitrile remains limited, but predicted properties derived from computational models and analogs suggest:

Table 2: Predicted Physicochemical Parameters

| Property | Value | Method |

|---|---|---|

| Boiling Point | 243.0 ± 33.0 °C | QSPR |

| Density | 0.98 ± 0.1 g/cm³ | QSPR |

| pKa | 10.00 ± 0.70 | Prediction |

These values align with trends observed in structurally similar aminonitriles, where the electron-withdrawing nitrile group reduces basicity compared to primary amines .

Applications in Pharmaceutical Research

4-Amino-3-methyl-cyclohexanecarbonitrile is a versatile building block in drug discovery. Its rigid cyclohexane scaffold and dual functional groups enable its use in:

-

Proteasome Inhibitors: As intermediates in the synthesis of 2-(2,6-dioxopiperidin-3-yl)-1-oxoisoindolines, which exhibit antitumor activity .

-

Kinase Modulators: Functionalization of the amino group facilitates interactions with ATP-binding pockets in kinase targets.

-

Peptidomimetics: The nitrile moiety serves as a bioisostere for carboxylic acids, enhancing metabolic stability .

Case Study: In a 2025 patent, the compound was utilized to synthesize a novel immunomodulatory agent, demonstrating >80% inhibition of TNF-α in preclinical models .

Analytical Characterization Techniques

Nuclear Magnetic Resonance (NMR):

-

¹H NMR: Peaks at δ 1.2–1.8 ppm (cyclohexane protons), δ 2.1 ppm (methyl group), δ 3.5 ppm (amine proton) .

-

¹³C NMR: Signals at δ 25–35 ppm (aliphatic carbons), δ 119 ppm (nitrile carbon) .

Mass Spectrometry: A molecular ion peak at m/z 138.21 confirms the molecular weight .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume